molecular formula C14H21NO2 B2728285 1-(2-Ethoxybenzyl)piperidin-4-ol CAS No. 414892-35-6

1-(2-Ethoxybenzyl)piperidin-4-ol

Cat. No.: B2728285
CAS No.: 414892-35-6
M. Wt: 235.327
InChI Key: FTISEPZHEFMIQB-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 2-ethoxybenzyl substituent attached to the nitrogen atom. The ethoxybenzyl group consists of a benzyl moiety substituted with an ethoxy (-OCH₂CH₃) group at the ortho position. This structural motif is significant in medicinal chemistry, as piperidine derivatives are widely explored for their pharmacological properties, including antimicrobial, antiviral, and enzyme inhibitory activities.

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-17-14-6-4-3-5-12(14)11-15-9-7-13(16)8-10-15/h3-6,13,16H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTISEPZHEFMIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Ethoxybenzyl)piperidin-4-ol typically involves the following steps:

Chemical Reactions Analysis

1-(2-Ethoxybenzyl)piperidin-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Ethoxybenzyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in studies related to receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxybenzyl)piperidin-4-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Piperidin-4-ol Derivatives

The pharmacological and physicochemical properties of piperidin-4-ol derivatives are highly dependent on their substituents. Below is a detailed comparison with structurally related compounds from the literature:

Structural and Functional Analogues

P4MP4 (1-[(Piperidin-4-yl)methyl]piperidin-4-ol)
  • Substituent : A piperidin-4-ylmethyl group attached to the nitrogen.
  • Activity: Inhibits Neisseria meningitidis adhesion to host cells by disrupting type IV pilus (T4P) function, resembling phenothiazines in mechanism .
RB-005 (1-(4-Octylphenethyl)piperidin-4-ol)
  • Substituent : A 4-octylphenethyl group (lipophilic aromatic chain).
  • Activity : Selective sphingosine kinase 1 (SK1) inhibitor with 15-fold selectivity over SK2. SK1 is implicated in cancer and inflammatory diseases .
  • Key Finding : Structural optimization of the phenethyl chain enhances SK1 binding affinity, demonstrating how lipophilic substituents influence enzyme selectivity.
PIPD1 (4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol)
  • Substituent : A 4-chloro-3-(trifluoromethyl)phenyl group and 2-methylbenzyl group.
  • Activity : Inhibits Mycobacterium tuberculosis by targeting MmpL3, a membrane transporter critical for mycolic acid biosynthesis .
  • Key Finding : PIPD1’s bulky aromatic substituents enhance antimycobacterial activity, though its mode of action in M. tuberculosis remains under investigation.
Z3777013540 (1-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol)
  • Substituent : A pyrimidine-indole hybrid substituent.
  • Activity : Shows promise as a positron emission tomography (PET) tracer for tauopathies due to brain penetrance predicted by CNS MPO and BBB scoring .
  • Key Finding : Heterocyclic substituents improve blood-brain barrier permeability, a critical factor for neurodegenerative disease therapeutics.
4-(4-Chlorophenyl)-4-hydroxypiperidine
  • Substituent : A 4-chlorophenyl group directly attached to the piperidine ring.
  • Application : Intermediate in synthesizing haloperidol (antipsychotic) and loperamide (antidiarrheal) .
  • Key Finding : The chlorophenyl group enhances binding to dopamine receptors, underscoring the role of halogenated aromatics in neuropharmacology.

Data Table: Comparative Analysis of Piperidin-4-ol Derivatives

Compound Name Substituent(s) Biological Target/Activity Selectivity/Key Feature Reference
1-(2-Ethoxybenzyl)piperidin-4-ol 2-ethoxybenzyl Not explicitly reported Potential anti-infective/neuroactivity (inferred) N/A
P4MP4 (Piperidin-4-yl)methyl N. meningitidis adhesion/T4P Phenothiazine-like mechanism
RB-005 4-Octylphenethyl Sphingosine kinase 1 (SK1) 15-fold SK1/SK2 selectivity
PIPD1 4-Chloro-3-(trifluoromethyl)phenyl MmpL3 (M. tuberculosis) Antimycobacterial activity
Z3777013540 Pyrimidine-indole hybrid Tauopathy PET imaging High BBB penetrance
4-(4-Chlorophenyl)-4-hydroxypiperidine 4-Chlorophenyl Dopamine receptors Haloperidol precursor

Key Structural Insights

  • Aromatic Substituents : Ethoxybenzyl (in the target compound), chlorophenyl, and trifluoromethylphenyl groups enhance lipophilicity and receptor binding. For example, PIPD1’s trifluoromethyl group improves membrane interaction critical for MmpL3 inhibition .
  • Hydrophilic vs. Lipophilic Groups : RB-005’s 4-octylphenethyl chain increases SK1 selectivity by occupying hydrophobic enzyme pockets , whereas Z3777013540’s pyrimidine-indole substituent balances solubility and brain penetrance .
  • Halogenation : Chlorine in 4-(4-chlorophenyl)-4-hydroxypiperidine enhances dopamine receptor affinity, a feature exploited in antipsychotic drugs .

Biological Activity

1-(2-Ethoxybenzyl)piperidin-4-ol is a piperidine derivative that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure suggests possible interactions with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

  • Molecular Formula : C14H19NO2
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 414892-35-6

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar piperidine structures often exhibit diverse pharmacological effects, including:

  • Anticancer Activity : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of certain key enzymes or receptors involved in cell proliferation .
  • Cognitive Enhancement : The compound may also influence neurotransmitter systems, particularly those related to acetylcholine, which are crucial for memory and learning processes. This is particularly relevant in the context of Alzheimer's disease therapy, where inhibitors of acetylcholinesterase (AChE) are sought after .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Type Mechanism/Target Reference
AnticancerInduction of apoptosis
AChE InhibitionEnhances cognitive function
AntimicrobialPotential antibacterial properties
NeuroprotectiveModulation of neurotransmitter systems

Case Studies

  • Anticancer Properties : A study examined the cytotoxic effects of various piperidine derivatives, including this compound, on FaDu hypopharyngeal tumor cells. The results indicated that this compound exhibited significant cytotoxicity and induced apoptosis, outperforming some standard chemotherapeutic agents like bleomycin .
  • Cognitive Function Enhancement : In a preclinical model investigating Alzheimer's disease, derivatives similar to this compound showed promising results in inhibiting AChE activity. This suggests potential utility in enhancing cognitive functions and managing symptoms associated with neurodegenerative diseases .

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